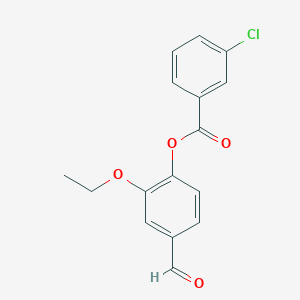

![molecular formula C8H16ClNO2S B2509486 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride CAS No. 2138134-58-2](/img/structure/B2509486.png)

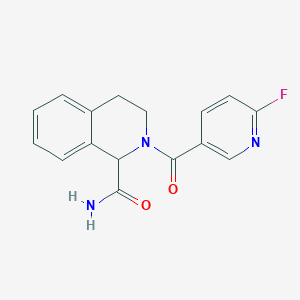

7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

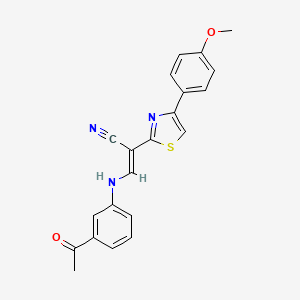

Aminomethylation and Derivative Formation

The aminomethylation reaction of related compounds to 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride is used to form various derivatives. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of derivatives with complex structures, indicating the potential for diverse applications in synthetic chemistry (Khrustaleva et al., 2017).

Regioselective Synthesis

The compound is also crucial in regioselective synthesis processes. For example, it behaves as a versatile trimethylenemethane dianion synthon, a precursor for a variety of methylidenic diols, which are key in synthesizing complex molecules like 1,7-dioxaspiro[4.4]nonanes. These structures are present in a wide series of natural products, indicating the importance of such compounds in natural product synthesis (Alonso et al., 2005).

Scaffold for Nucleophilic Substitution

The compound serves as a well-behaved scaffold for the nucleophilic substitution of azides and cyanides, as shown in the case of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. Such scaffolds are pivotal in medicinal chemistry for drug development and synthesis of biologically active molecules (Díaz et al., 2006).

Osteoclast Activity Inhibition and Bone Loss Prevention

In the field of medical chemistry, derivatives of similar compounds to 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride have been reported to inhibit mouse and human osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This indicates potential therapeutic applications in treating diseases like osteoporosis (Mounier et al., 2020).

Crystal Structure Analysis

The crystal structures of certain derivatives exhibit different olefin geometry, which is significant for understanding molecular interactions and designing drugs. Such studies are fundamental in drug development and material science to understand how molecular arrangements can affect the properties of a substance (Parvez et al., 2001).

Propriétés

IUPAC Name |

2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c9-7-1-3-8(4-2-7)5-12(10,11)6-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVLUJLXGSVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CS(=O)(=O)C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)